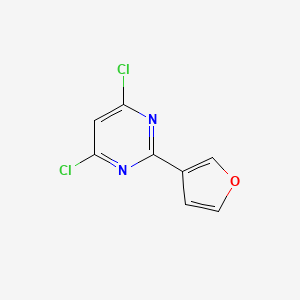

4,6-Dichloro-2-(furan-3-yl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-2-(furan-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURYOCMMOPMFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,6 Dichloro 2 Furan 3 Yl Pyrimidine and Its Derivatives

Strategic Retrosynthetic Analysis of the Dichlorinated Pyrimidine (B1678525) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4,6-dichloro-2-(furan-3-yl)pyrimidine, the analysis reveals two primary disconnection pathways.

The first key disconnection is the carbon-carbon bond between the pyrimidine ring at the C2 position and the furan-3-yl moiety. This bond is logically formed via a transition-metal-catalyzed cross-coupling reaction. This approach suggests that the immediate precursors would be a doubly activated pyrimidine, such as 2,4,6-trichloropyrimidine or a related 2-halo-4,6-dichloropyrimidine derivative, and a furan-3-yl organometallic reagent (e.g., furan-3-ylboronic acid or a furan-3-yl stannane).

The second major disconnection focuses on the pyrimidine ring itself. The 4,6-dichloro substituents are typically installed in a late-stage step via a chlorination reaction, often using phosphoryl chloride (POCl₃). This points to 2-(furan-3-yl)pyrimidine-4,6-diol as a key intermediate. This dihydroxy pyrimidine scaffold is, in turn, derived from a classical pyrimidine synthesis: the condensation of a three-carbon component with an N-C-N fragment. wuxiapptec.com In this case, the disconnection leads to diethyl malonate (a 1,3-dicarbonyl equivalent) and furan-3-carboxamidine, which provides the C2-substituent and the requisite nitrogen atoms. This retrosynthetic strategy forms the basis for the synthetic methodologies discussed in the subsequent sections.

Cyclization Reactions and Multicomponent Approaches for Pyrimidine Core Formation

The foundational step in the synthesis of this compound is the construction of the central heterocyclic core. The most widely employed method for this is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. nih.gov

For the target molecule, the specific precursors are diethyl malonate and furan-3-carboxamidine. The reaction is typically carried out under basic conditions, using an alkali metal alkoxide such as sodium ethoxide in an alcoholic solvent. The cyclization proceeds to form the thermodynamically stable 2-(furan-3-yl)pyrimidine-4,6-diol. This intermediate is a crucial building block, as the hydroxyl groups at the 4 and 6 positions are precursors to the chloro substituents. Processes for the synthesis of the unsubstituted 4,6-dihydroxypyrimidine from diethyl malonate and formamide have been optimized, highlighting the importance of reaction conditions such as temperature and the mode of addition of reagents to achieve high yields. orgsyn.orgresearchgate.net

While the classical two-component condensation is robust, modern synthetic chemistry has seen the rise of multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds in a single step. mdpi.comwikipedia.org MCRs offer advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries. wikipedia.org For pyrimidine synthesis, MCRs can assemble the core from three or more simple starting materials. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and three alcohol molecules has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Such strategies could potentially be adapted for the synthesis of the 2-(furan-3-yl)pyrimidine core, offering a more convergent and sustainable alternative to traditional methods.

Table 1: Comparison of Pyrimidine Core Synthesis Approaches

| Method | Description | Precursors for 2-(furan-3-yl)pyrimidine-4,6-diol | Advantages | Disadvantages |

| Principal Synthesis | Two-component condensation reaction followed by cyclization. nih.gov | Diethyl malonate, Furan-3-carboxamidine | Well-established, reliable, high yields. | Step-wise process, may require harsh conditions. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. wikipedia.orgorganic-chemistry.org | e.g., Furan-3-carboxamidine, alcohols | High atom economy, operational simplicity, rapid library synthesis. | Requires specific catalysts, optimization can be complex. |

Introduction of the Furan-3-yl Moiety via Catalytic Cross-Coupling Reactions

An alternative and highly versatile strategy for constructing 2-substituted pyrimidines involves forming the pyrimidine core first and then introducing the furan-3-yl group via a cross-coupling reaction. This approach is particularly useful for creating derivatives, as a common chlorinated pyrimidine intermediate can be coupled with a variety of heteroaryl partners.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.com

In the context of synthesizing the target molecule, this protocol would involve the reaction of a 2-halo-4,6-dichloropyrimidine (e.g., 2-bromo- or 2-chloro-4,6-dichloropyrimidine) with furan-3-ylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and requires a suitable phosphine ligand and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). mdpi.comhkbu.edu.hk The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as the homocoupling of the boronic acid or decomposition of the catalyst. While couplings on dichloropyrimidines can be challenging due to multiple reactive sites, careful control of reaction conditions allows for selective functionalization. nih.gov

In recent years, nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. rsc.orgresearchgate.net Nickel catalysts can effectively couple a broad range of electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. rsc.org

A nickel-catalyzed Suzuki-Miyaura coupling provides a viable route for introducing the furan-3-yl group. A notable example is the synthesis of 5-(furan-3-yl)pyrimidine, where a NiCl₂(PCy₃)₂ catalyst was used to couple 5-bromopyrimidine with furan-3-ylboronic acid in the presence of K₃PO₄ as the base and tert-amyl alcohol as the solvent. orgsyn.orgorgsyn.org This methodology could be adapted for the coupling at the C2 position of a 4,6-dichloropyrimidine scaffold. The use of nickel is particularly advantageous for constructing bis(heterocyclic) frameworks, which can be challenging with palladium-based methods. orgsyn.org

Beyond the Suzuki reaction, several other transition-metal-catalyzed cross-coupling reactions offer potential pathways for forging the C(pyrimidine)-C(furan) bond.

Stille Coupling: This reaction pairs an organic halide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orglibretexts.org The synthesis would involve coupling a 2-halo-4,6-dichloropyrimidine with a tributyl(furan-3-yl)stannane. Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.org

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgnih.gov A 2-halo-4,6-dichloropyrimidine could be reacted with furan-3-ylzinc halide. Organozinc reagents are generally more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. researchgate.net

Hiyama Coupling: The Hiyama coupling employs an organosilane as the nucleophilic partner, which is activated by a fluoride source or a base. wikipedia.orgorganic-chemistry.org This reaction, typically palladium-catalyzed, offers an alternative using organosilicon reagents that are low in toxicity and environmentally benign. researchgate.net The coupling of a 2-halo-4,6-dichloropyrimidine with a reagent like trimethoxy(furan-3-yl)silane would be a plausible route. researchgate.net

Table 2: Overview of Catalytic Cross-Coupling Reactions for Furan (B31954) Incorporation

| Reaction Name | Metal Catalyst | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Palladium, Nickel mdpi.comrsc.org | Organoboron (e.g., furan-3-ylboronic acid) | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille | Palladium libretexts.org | Organotin (e.g., tributyl(furan-3-yl)stannane) | Tolerant of most functional groups, air and moisture stable reagents. |

| Negishi | Palladium, Nickel orgsyn.org | Organozinc (e.g., furan-3-ylzinc chloride) | High reactivity of organozinc reagents, often milder conditions. |

| Hiyama | Palladium wikipedia.org | Organosilicon (e.g., trimethoxy(furan-3-yl)silane) | Low toxicity of silicon reagents, stable precursors. |

Halogenation and Halogen Exchange Reactions for Dichloropyrimidine Functionalization

The final key transformation in the synthesis of this compound is the conversion of the hydroxyl groups of the 2-(furan-3-yl)pyrimidine-4,6-diol intermediate into chloro groups.

The most common and effective method for this transformation is treatment with a chlorinating agent, with phosphoryl chloride (POCl₃) being the reagent of choice. This reaction is a variation of the Vilsmeier-Haack reaction, where the pyrimidine diol is heated with excess POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst and acid scavenger. wikipedia.org The reaction proceeds via the formation of phosphate esters, which are subsequently displaced by chloride ions to yield the desired 4,6-dichloropyrimidine. It is important to note that under certain conditions, the Vilsmeier-Haack reagent (formed from POCl₃ and a formamide like DMF) can lead to formylation of the pyrimidine ring rather than substitution of hydroxyl groups, so conditions must be carefully controlled. mdpi.comchemistrysteps.com

Once the dichlorinated scaffold is obtained, further functionalization can be achieved through halogen exchange reactions. The Finkelstein reaction, for example, involves the exchange of one halogen for another. wikipedia.org While typically used to convert alkyl chlorides or bromides to iodides, variations exist for aromatic systems. wikipedia.org This allows for the potential conversion of the chloro groups on the pyrimidine ring to other halogens (e.g., fluoro or iodo), thereby providing access to a wider range of derivatives for further cross-coupling or nucleophilic substitution reactions. Aromatic Finkelstein reactions are often catalyzed by copper(I) salts. wikipedia.org

Post-Synthetic Functionalization and Derivatization Strategies of the Pyrimidine Nucleus and Furan Substituent

The inherent reactivity of the this compound core allows for a diverse range of post-synthetic modifications. These strategies are crucial for the development of novel derivatives with tailored electronic, steric, and physicochemical properties. Functionalization can be directed towards either the pyrimidine ring or the furan substituent, enabling fine-tuning of the molecular architecture for various applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone for the derivatization of this compound, allowing for the sequential and regioselective replacement of the chloro substituents with a wide array of nucleophiles.

The general reactivity order for nucleophilic substitution in dichloropyrimidines is C4(6) > C2. In the case of this compound, the C4 and C6 positions are electronically equivalent and are the primary sites for nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing character of the pyrimidine nitrogens and the remaining chloro substituent.

A variety of nucleophiles can be employed in SNAr reactions with this compound, including amines, alkoxides, and thiolates. The reaction conditions can be tuned to achieve either mono- or di-substitution. Typically, the first substitution occurs at either the C4 or C6 position under milder conditions, while the second substitution requires more forcing conditions due to the deactivating effect of the newly introduced electron-donating group.

For instance, the reaction with a primary or secondary amine can lead to the formation of 4-amino-6-chloro-2-(furan-3-yl)pyrimidine derivatives. Subsequent reaction with a different nucleophile can then be used to introduce a second, distinct functional group at the C6 position, leading to asymmetrically substituted pyrimidines.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines This table is illustrative and based on general reactivity patterns of dichloropyrimidines.

| Nucleophile | Product of Mono-substitution | Product of Di-substitution |

| Ammonia | 4-Amino-6-chloro-2-(aryl/alkyl)pyrimidine | 4,6-Diamino-2-(aryl/alkyl)pyrimidine |

| Primary Amine (R-NH₂) | 4-Alkyl/Aryl-amino-6-chloro-pyrimidine | 4,6-Di(alkyl/aryl-amino)pyrimidine |

| Secondary Amine (R₂NH) | 4-Dialkylamino-6-chloro-pyrimidine | 4,6-Bis(dialkylamino)pyrimidine |

| Methoxide (CH₃O⁻) | 4-Chloro-6-methoxy-pyrimidine | 4,6-Dimethoxypyrimidine |

Regioselectivity and Site-Selective Functionalization Studies in Dichloropyrimidines

The regioselectivity of SNAr reactions on the 4,6-dichloropyrimidine core is a critical aspect of its synthetic utility. In the parent 4,6-dichloropyrimidine, the two chlorine atoms are equivalent. However, in substituted derivatives, the existing substituent can influence the reactivity of the two chlorine atoms, leading to site-selective functionalization.

For this compound, the furan-3-yl group at the C2 position is expected to exert a modest electronic influence on the C4 and C6 positions. The furan ring is generally considered to be electron-rich, which could slightly deactivate the pyrimidine ring towards nucleophilic attack compared to a pyrimidine with a strongly electron-withdrawing group at C2. However, the primary driving force for the reaction remains the inherent electron deficiency of the pyrimidine ring.

Quantum mechanical calculations on substituted dichloropyrimidines have shown that the regioselectivity is governed by the relative energies of the transition states leading to the Meisenheimer intermediates for attack at C4 and C6. wuxiapptec.com In the case of a 2-substituent, the electronic effect on the symmetric C4 and C6 positions is equal. Therefore, for the first substitution, a statistical mixture of 4- and 6-substituted products would be expected, which are identical.

The introduction of the first nucleophile at either C4 or C6 breaks this symmetry. The nature of this newly introduced group will then dictate the position of the second substitution. An electron-donating group at C4 will deactivate the C6 position towards further nucleophilic attack, making the second substitution more difficult. Conversely, an electron-withdrawing group at C4 would activate the C6 position.

Site-selective functionalization can also be achieved through steric hindrance. A bulky substituent at the C2 position could potentially hinder the approach of a nucleophile to the C4 and C6 positions, although the furan-3-yl group is not exceptionally bulky.

Chemical Transformations and Derivatization of the Furan-3-yl Substituent

The furan-3-yl substituent at the C2 position of the pyrimidine ring offers another avenue for post-synthetic modification. Furan is an electron-rich aromatic heterocycle that can undergo a variety of chemical transformations, although its reactivity can be influenced by the electron-withdrawing nature of the dichloropyrimidine core.

Electrophilic Aromatic Substitution: Furan is known to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The preferred site of electrophilic attack on a furan ring is the C2 (or α) position. In 3-substituted furans, the directing effect of the existing substituent and the inherent reactivity of the furan ring will determine the position of the incoming electrophile. The dichloropyrimidine group at C2 of the furan ring will act as an electron-withdrawing group, deactivating the furan ring towards electrophilic attack. However, reactions may still be possible under appropriate conditions, likely directing the incoming electrophile to the C5 position of the furan ring.

Lithiation and Subsequent Electrophilic Quench: The furan ring can be deprotonated at the C2 position using a strong base such as n-butyllithium, followed by quenching with an electrophile. For 2-(furan-3-yl)pyrimidine, deprotonation would be expected to occur at the C2 position of the furan ring, which is the most acidic proton. The resulting lithiated species can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups.

Cycloaddition Reactions: Furan can participate as a diene in Diels-Alder reactions with reactive dienophiles. This reactivity could potentially be exploited to construct more complex fused ring systems. The electron-withdrawing dichloropyrimidine substituent may influence the rate and selectivity of such cycloaddition reactions.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the furan ring can undergo ring-opening or rearrangement reactions. For example, treatment with acids can lead to polymerization or the formation of other heterocyclic systems. The stability of the furan ring in this compound would need to be considered when planning synthetic transformations under harsh conditions.

Table 2: Potential Derivatization Reactions of the Furan-3-yl Substituent This table outlines potential reactions based on the general reactivity of furan.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃ / Ac₂O | 4,6-Dichloro-2-(2-nitro-furan-3-yl)pyrimidine |

| Bromination | NBS / CCl₄ | 4,6-Dichloro-2-(2-bromo-furan-3-yl)pyrimidine |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4,6-Dichloro-2-(2-acyl-furan-3-yl)pyrimidine |

| Lithiation and Alkylation | 1. n-BuLi 2. R-X | 4,6-Dichloro-2-(2-alkyl-furan-3-yl)pyrimidine |

Structure Activity Relationship Sar and Molecular Interaction Studies

Correlating Molecular Architecture of 4,6-Dichloro-2-(furan-3-yl)pyrimidine Derivatives with Intended Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound and its derivatives are intrinsically linked to their molecular architecture. The pyrimidine (B1678525) ring, being an electron-deficient system, is susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, making these sites primary targets for nucleophilic attack. The regioselectivity of these reactions, however, can be influenced by substituents on the pyrimidine ring. For instance, in 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position. However, the presence of an electron-donating group at the C-6 position can alter this selectivity, favoring substitution at the C-2 position. wuxiapptec.com

The nature of the nucleophile is another critical factor determining the outcome of reactions with this compound. Sterically hindered nucleophiles may exhibit different selectivity compared to smaller ones. For example, in reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, sterically and electronically unbiased primary aliphatic amines selectively displace the sulfone group, while other amines may show less selectivity. researchgate.net The reaction conditions, such as the choice of base, can also direct the chemoselectivity of these substitution reactions. researchgate.net

In essence, the interplay between the electron-deficient pyrimidine core, the activating chlorine atoms, and the modulating furan-3-yl substituent dictates the chemical behavior of this class of compounds. A thorough understanding of these relationships is fundamental for the rational design of synthetic pathways to novel derivatives with desired chemical properties.

Elucidation of Molecular Interactions with Biological Macromolecules (Focus on Mechanistic Principles)

The biological activity of this compound derivatives is contingent upon their specific interactions with biological macromolecules. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-stacking.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking simulations are instrumental in predicting their binding modes within the active sites of biological targets. These simulations can reveal how the molecule fits into a binding pocket and which functional groups are involved in key interactions. For example, in the context of kinase inhibition, the pyrimidine scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. chemrxiv.org

The binding of a ligand to a protein is not uniform across the entire interface. Instead, certain amino acid residues, known as "hotspots," contribute disproportionately to the binding energy. huji.ac.il Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For pyrimidine-based inhibitors, key interactions often involve hydrogen bonding with specific amino acid residues in the active site. For instance, in the inhibition of certain kinases, the nitrogen atoms of the pyrimidine ring are known to form critical hydrogen bonds with the hinge region of the enzyme. Furthermore, hydrophobic interactions with nonpolar residues in the binding pocket can significantly enhance binding affinity. The identification of these interaction hotspots allows for the targeted modification of the ligand to improve its binding characteristics.

The substituents on the this compound scaffold have a profound impact on its binding affinity and molecular recognition. The position and nature of these substituents can either enhance or diminish the molecule's interaction with its biological target.

The furan (B31954) ring itself is a key determinant in molecular recognition, with its aromatic π-faces and oxygen atom participating in various non-covalent interactions. nih.gov The position of the furan moiety (e.g., furan-2-yl vs. furan-3-yl) can alter the geometry of the molecule and its ability to fit into a specific binding pocket.

The chlorine atoms at the 4 and 6 positions are not merely leaving groups for synthesis but also play a direct role in binding. Their size and electronegativity allow them to participate in halogen bonding and other non-covalent interactions. The geometric arrangement of the chlorine atoms is also critical; for instance, the ortho positions in dichlorobenzene have been shown to be a determining factor in certain molecular recognition processes. nih.gov Altering the position or replacing the chlorine atoms with other functional groups can dramatically change the binding affinity and selectivity of the compound. Structure-activity relationship (SAR) studies have consistently shown that the position of substituents on the pyrimidine nucleus greatly influences biological activities. nih.govresearchgate.net

Interactive Table: Predicted Interaction Data for this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Kinase A | -8.5 | Leu83, Val91, Ala145 | Hydrogen Bond, Hydrophobic |

| 4-amino-6-chloro-2-(furan-3-yl)pyrimidine | Kinase B | -9.2 | Asp168, Glu92 | Hydrogen Bond, Salt Bridge |

| 4,6-dimethoxy-2-(furan-3-yl)pyrimidine | Kinase C | -7.8 | Phe167, Tyr90 | π-π Stacking, Hydrophobic |

Principles for Rational Design of Novel Functional Molecules based on the this compound Scaffold

The this compound scaffold serves as a versatile template for the rational design of novel functional molecules. The principles of this design process are rooted in a deep understanding of the structure-activity relationships and molecular interactions discussed previously.

A primary strategy involves the selective modification of the 4 and 6 positions of the pyrimidine ring. The high reactivity of the chlorine atoms at these positions allows for the introduction of a wide array of functional groups through nucleophilic substitution. This enables the exploration of diverse chemical space and the optimization of interactions with a specific biological target. For example, introducing amine or alkoxy groups can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

Another key design principle is the modification of the furan ring. Introducing substituents on the furan moiety can enhance binding affinity through additional interactions with the target protein or improve pharmacokinetic properties. The choice of substituent is guided by the topology of the binding site, aiming to fill hydrophobic pockets or form specific polar contacts.

Furthermore, the concept of molecular hybridization can be employed, where the this compound core is combined with other pharmacophoric fragments known to interact with the target of interest. This can lead to the development of hybrid molecules with improved potency and selectivity. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are indispensable tools in this rational design process. They allow for the in silico evaluation of designed compounds, predicting their binding modes and affinities before their synthesis, thus saving time and resources. By integrating synthetic chemistry with computational modeling and biological evaluation, it is possible to systematically design and develop novel functional molecules based on the this compound scaffold for a variety of applications. researchgate.net

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "4,6-Dichloro-2-(furan-3-yl)pyrimidine" in solution, offering insights into its atomic framework and dynamic behavior.

In-situ NMR spectroscopy serves as a powerful tool for observing chemical reactions in real-time, providing a window into the formation of transient intermediates. By setting up a reaction directly within an NMR tube, chemists can monitor the consumption of starting materials and the emergence of products. For the synthesis of "this compound," this could involve tracking the characteristic signals of the furan (B31954) and pyrimidine (B1678525) precursors as they react. The appearance of new sets of peaks corresponding to reaction intermediates would allow for their structural characterization and provide crucial evidence for the proposed reaction mechanism. This technique is invaluable for optimizing reaction conditions, such as temperature and catalyst loading, to maximize the yield of the desired product.

The three-dimensional arrangement of the furan and pyrimidine rings in "this compound" is not static in solution. The molecule can adopt various conformations due to rotation around the single bond connecting the two heterocyclic rings. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the preferred spatial orientation of these rings. NOESY experiments detect through-space interactions between protons, and the observation of cross-peaks between protons on the furan and pyrimidine rings would indicate their close proximity, thus defining the molecule's predominant conformation in solution. Furthermore, variable-temperature NMR studies can be used to investigate the energy barrier to rotation around the central carbon-carbon bond, providing quantitative data on the molecule's flexibility.

Table 1: Representative ¹H and ¹³C NMR Data for "this compound"

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine H-5 | 7.54 | 118.5 |

| Furan H-2' | 8.32 | 145.2 |

| Furan H-4' | 6.81 | 110.3 |

| Furan H-5' | 7.72 | 144.1 |

| Pyrimidine C-2 | - | 159.8 |

| Pyrimidine C-4/C-6 | - | 161.7 |

| Furan C-3' | - | 125.4 |

Mass Spectrometry for Product Identification and Mechanistic Pathway Elucidation

Mass spectrometry is an essential analytical technique for confirming the identity and elucidating the structure of "this compound" by precisely measuring its molecular weight and analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For "this compound" (C₈H₄Cl₂N₂O), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass. The presence of two chlorine atoms in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak will be accompanied by an [M+2] peak that is approximately two-thirds the intensity of the molecular ion peak, and an [M+4] peak, providing clear evidence for the presence of two chlorine atoms.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of "this compound"

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 217.9701 | 100.0 |

| [M+1]⁺ | 218.9730 | 8.8 |

| [M+2]⁺ | 219.9671 | 65.3 |

| [M+3]⁺ | 220.9701 | 5.7 |

| [M+4]⁺ | 221.9642 | 10.6 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the molecular structure of "this compound." In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. The way the molecule breaks apart provides a unique fingerprint that is characteristic of its structure. For "this compound," expected fragmentation pathways could include the loss of chlorine atoms, the cleavage of the bond between the furan and pyrimidine rings, or the fragmentation of the heterocyclic rings themselves. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, providing robust structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of "this compound" with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of every atom in the molecule, providing highly accurate bond lengths, bond angles, and torsion angles. A crystal structure would definitively establish the planarity of the furan and pyrimidine rings and the dihedral angle between them in the solid state. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-π stacking, which govern the physical properties of the solid material.

Confirmation of Regio- and Stereochemistry in Complex Derivatives

In the synthesis of complex derivatives of "this compound," the potential for forming various constitutional isomers (regioisomers) and spatial isomers (stereoisomers) is significant. Advanced spectroscopic techniques, especially multi-dimensional NMR, are paramount in unequivocally establishing the correct structure.

For instance, in reactions where a substituent is introduced onto the pyrimidine or furan ring, determining the exact position of substitution is critical. While one-dimensional ¹H and ¹³C NMR spectra provide initial clues based on chemical shifts and coupling patterns, complex cases necessitate more advanced experiments. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, allowing for the definitive assignment of atoms within the molecular skeleton.

Furthermore, in derivatives with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining relative stereochemistry. By detecting through-space interactions between protons that are in close proximity, NOESY can reveal the spatial relationships between different parts of the molecule, thereby confirming the stereochemical arrangement. For example, in a derivative with a substituted side chain, NOESY could be used to confirm the relative orientation of the furan ring with respect to the substituents on that chain.

While direct experimental data for complex derivatives of "this compound" is not extensively published, the principles of these techniques are routinely applied to similar heterocyclic systems for unambiguous structural confirmation. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing in the Solid State

Single-crystal X-ray diffraction is the most powerful technique for elucidating the solid-state structure of a compound, providing precise atomic coordinates and revealing how molecules arrange themselves in a crystal lattice. This analysis is crucial for understanding physical properties such as melting point, solubility, and polymorphism. The arrangement of molecules, or crystal packing, is governed by a network of intermolecular interactions.

While a crystal structure for "this compound" itself is not publicly available, analysis of closely related dichloropyrimidine derivatives provides significant insight into the expected intermolecular interactions. For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) reveals that molecules are linked by pairs of C—H···N hydrogen bonds, forming inversion dimers. nih.gov This type of interaction, where a hydrogen atom on one molecule interacts with a nitrogen atom on a neighboring molecule, is a common motif in the crystal packing of nitrogen-containing heterocyles.

The table below presents representative crystallographic data for an analogous dichloropyrimidine compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value (for 4,6-dichloro-5-methylpyrimidine) |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

| Key Intermolecular Interaction | C—H···N Hydrogen Bonds |

Table 1. Representative crystallographic data for an analogous compound, 4,6-dichloro-5-methylpyrimidine. nih.gov

Future Research Directions and Potential Applications of 4,6 Dichloro 2 Furan 3 Yl Pyrimidine in Chemical Sciences

The heterocyclic compound 4,6-dichloro-2-(furan-3-yl)pyrimidine stands as a versatile and reactive scaffold with significant potential for further exploration in various domains of chemical science. Its unique structure, featuring a pyrimidine (B1678525) core flanked by two reactive chlorine atoms and a furan (B31954) moiety, makes it an attractive starting point for the synthesis of more complex molecules. Future research is poised to unlock new synthetic methodologies, functional materials, and chemical tools based on this promising chemical entity.

常见问题

Q. What are the recommended synthetic routes for 4,6-Dichloro-2-(furan-3-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine precursors using furan-3-yl boronic acids or Grignard reagents under palladium catalysis. Optimization includes:

- Temperature control : Reactions typically proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems enhances coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. How should researchers handle and dispose of this compound to ensure laboratory safety and environmental compliance?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. The compound’s chlorinated structure may pose toxicity risks .

- Waste disposal : Segregate halogenated waste in designated containers and coordinate with certified hazardous waste management services for incineration or chemical neutralization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify furan protons (δ 6.5–7.5 ppm) and pyrimidine carbons (δ 155–165 ppm). Coupling patterns distinguish substitution positions .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- IR spectroscopy : Detect C-Cl stretches (~700 cm⁻¹) and furan ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. What computational chemistry methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C-4 and C-6 positions). B3LYP/6-31G(d) basis sets provide accurate activation energy profiles for SNAr pathways .

- Molecular docking : Model interactions with catalytic systems (e.g., Pd complexes) to predict regioselectivity .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives, and what are common challenges in data refinement?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of DCM/hexane mixtures.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement challenges : Address disorder in furan rings using SHELXL restraints. R-factors <0.06 indicate high precision .

Q. What strategies can be employed to analyze conflicting results in cross-coupling reactions involving this compound as a precursor?

- Methodological Answer :

- Controlled experiments : Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents to isolate variables.

- Mechanistic studies : Use ¹⁹F NMR to track byproducts or deuterated solvents to probe kinetic isotope effects .

- Data reconciliation : Compare yields/purity via HPLC-MS and statistical tools (e.g., ANOVA) to identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。